molecular formula C14H11ClN2O3S2 B2566192 5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 862807-75-8

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2566192
CAS RN: 862807-75-8
M. Wt: 354.82
InChI Key: UBPPCLZWOGBOTC-UHFFFAOYSA-N
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Description

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, also known as DMBT, is a novel compound with potential applications in various fields of research and industry. The molecular formula is C14H11ClN2O3S2 and the average mass is 354.832 Da .


Molecular Structure Analysis

The molecular structure of DMBT consists of a benzothiazole ring substituted with two methoxy groups and a chloro group, and a thiophene ring substituted with a carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of DMBT include a molecular weight of 354.82 and a monoisotopic mass of 353.989960 Da .

Scientific Research Applications

Benzothiazole Derivatives

Benzothiazole and its derivatives are known for a wide range of biological activities, making them a focal point of medicinal chemistry research. They are integral to many bioactive heterocycles and natural products. Benzothiazole compounds have been studied for their antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. Molecular structures of several potent drugs, including Frentizole, Pramipexole, Thioflavin T, and Riluzole, are based on the benzothiazole skeleton, highlighting its significance in drug development (Sumit, Arvind Kumar, & A. Mishra, 2020).

Thiophene Analogues

Thiophene derivatives are evaluated for their potential in replacing aromatic rings in bioactive molecules, retaining activity when substituted for isosteric/isoelectronic aromatic rings. This substitution strategy is explored to assess the carcinogenic potential of thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, indicating the complex interplay between chemical structure and biological activity (J. Ashby, J. Styles, D. Anderson, & D. Paton, 1978).

Research on Heterocyclic Compounds

Heterocyclic compounds, including those containing benzothiazole and thiophene rings, are significant in the development of CNS (Central Nervous System) acting drugs. Their diverse biological activities and potential for drug development underscore the importance of heterocycles in medicinal chemistry (S. Saganuwan, 2017).

properties

IUPAC Name

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S2/c1-19-7-3-4-8(20-2)12-11(7)16-14(22-12)17-13(18)9-5-6-10(15)21-9/h3-6H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPPCLZWOGBOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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